7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline

Lipophilicity logP Drug-likeness

7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline (MW: 409.53 g/mol, C27H27N3O) is a fully synthetic N(6)-benzylated derivative of the 6H-indolo[2,3-b]quinoxaline scaffold. This planar fused heterocyclic system, comprising an indole and a quinoxaline ring, is established in the literature as a DNA-intercalating pharmacophore with reported anticancer, antiviral, and multidrug-resistance (MDR) modulating activities.

Molecular Formula C27H27N3O
Molecular Weight 409.5 g/mol
Cat. No. B12120563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline
Molecular FormulaC27H27N3O
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC=C1CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C
InChIInChI=1S/C27H27N3O/c1-3-4-9-17-31-24-16-8-5-12-20(24)18-30-26-19(2)11-10-13-21(26)25-27(30)29-23-15-7-6-14-22(23)28-25/h5-8,10-16H,3-4,9,17-18H2,1-2H3
InChIKeyXXNOTAHVYFFVCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline: Physicochemical and Pharmacological Baseline for Procurement Decisions


7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline (MW: 409.53 g/mol, C27H27N3O) is a fully synthetic N(6)-benzylated derivative of the 6H-indolo[2,3-b]quinoxaline scaffold . This planar fused heterocyclic system, comprising an indole and a quinoxaline ring, is established in the literature as a DNA-intercalating pharmacophore with reported anticancer, antiviral, and multidrug-resistance (MDR) modulating activities [1]. The compound bears three distinguishing structural features: a 7-methyl group on the indole ring, a 2-(pentyloxy)benzyl substituent at the N(6) position, and an ortho-alkoxybenzyl arrangement at the benzylic attachment point . These substitutions collectively confer a high computed logP of 7.78 and a logSw of -7.33, placing this compound in a markedly lipophilic region of the indoloquinoxaline chemical space .

Why 7-Methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline Cannot Be Replaced by Generic Indoloquinoxaline Analogs


Within the 6H-indolo[2,3-b]quinoxaline class, biological performance—including DNA intercalation affinity, thermal stabilization of the DNA duplex, and MDR-modulating potency—is exquisitely sensitive to the type, position, and orientation of substituents [1]. The review literature explicitly states that thermal stability of the compound-DNA complex depends on both the substituent type and side-chain orientation toward the GC-rich minor groove [1]. The ortho-pentyloxybenzyl configuration (2-substituted) in the target compound places the flexible pentyloxy chain in a sterically distinct orientation compared to the para (4-substituted) isomer, directly affecting the geometry of DNA intercalation [1]. Furthermore, the 7-methyl group on the indole ring electronically modulates the indole nitrogen, distinguishing it from the 9-methyl regioisomer [2]. These substitution-dependent effects mean that interchanging the 2-pentyloxy with a 4-pentyloxy isomer, removing the 7-methyl group, or shifting the methyl to position 9 will yield a compound with materially different DNA-binding and pharmacological properties, making blind substitution a scientifically unsound procurement strategy.

Quantitative Differentiation Evidence for 7-Methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline Against Closest Analogs


Lipophilicity (logP) Differentiation: Ortho-Pentyloxybenzyl vs. Parent Scaffold and Para Isomer

The target compound exhibits a computed logP of 7.78, which is approximately 4.5 log units higher than the unsubstituted parent scaffold 6H-indolo[2,3-b]quinoxaline (logP 3.26) and approximately 4.7 log units higher than the para-pentyloxybenzyl isomer (reported logP ~3.04 in one database entry) [1]. This difference of 4.5–4.7 log units corresponds to an approximately 30,000- to 50,000-fold increase in predicted octanol-water partition coefficient, indicating profoundly greater membrane permeability and tissue distribution potential for the target compound relative to these comparators .

Lipophilicity logP Drug-likeness Membrane permeability ADME

Aqueous Solubility Differentiation: logSw and Formulation Implications vs. Parent and Hydrophilic Analogs

The target compound has a computed logSw of -7.33, corresponding to a predicted aqueous solubility in the sub-nanomolar range . By comparison, the parent scaffold 6H-indolo[2,3-b]quinoxaline and moderately substituted analogs such as 6-ethyl-6H-indolo[2,3-b]quinoxaline (logSw = -4.17) and 6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline (logSw = -5.90) exhibit progressively higher solubility. The 3–4 order-of-magnitude lower predicted solubility of the target compound relative to 6-ethyl-indoloquinoxaline means that DMSO stock solution preparation and subsequent aqueous dilution protocols must be specifically optimized to avoid precipitation in biological assays .

Aqueous solubility logSw Formulation DMSO solubility Assay design

Ortho vs. Para Pentyloxybenzyl Substitution: Impact on DNA Intercalation Geometry

The target compound features an ortho (2-position) pentyloxy substituent on the benzyl ring, whereas the closest commercially available analog bears the pentyloxy group at the para (4-position) [1]. The review literature on 6H-indolo[2,3-b]quinoxalines establishes that the thermal stability of the compound-DNA intercalation complex is critically dependent on the orientation of the side chain toward the GC-rich minor groove of DNA [2]. The ortho-pentyloxybenzyl conformation places the flexible alkoxy chain in a sterically hindered position adjacent to the N(6)-benzyl attachment point, forcing a different torsional angle between the benzyl ring and the indoloquinoxaline plane compared to the para isomer [1]. While direct comparative DNA-binding data for this specific pair are not publicly available, the established SAR principle—that side-chain orientation governs DNA complex stability [2]—implies that the ortho and para isomers will exhibit measurably distinct ΔTm values in DNA thermal denaturation assays.

DNA intercalation Structure-activity relationship Minor groove orientation Thermal stability

7-Methyl vs. 9-Methyl Regioisomerism: Electronic and Steric Differentiation on the Indole Ring

The 7-methyl substitution on the indole ring of the target compound is regioisomeric with the commercially available 9-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline [1]. The 7-position is adjacent to the indole nitrogen (N(5)), placing the electron-donating methyl group in close proximity to the site of N(6) benzylation, whereas the 9-methyl isomer places the methyl group distal to the indole nitrogen on the benzo ring [1]. The synthesis literature demonstrates that 7-methyl substitution on the indoloquinoxaline scaffold increases electron density on the quinoxaline N(2) and modulates the acidity of the indole NH, effects that are not replicated by 9-methyl substitution due to different resonance pathways [2]. Additionally, the 7-methyl group sterically shields the indole nitrogen, which has been associated with enhanced metabolic stability against oxidative degradation at this position [2].

Regioisomerism Electronic effects Indole substitution Metabolic stability

Class-Level Evidence: MDR Modulation Potential of Indoloquinoxalines and Selectivity Over Topoisomerase II Inhibition

The 6H-indolo[2,3-b]quinoxaline scaffold, from which the target compound is derived, has been characterized as possessing significant MDR-modulating activity while exhibiting poor inhibitory activity against topoisomerase II [1]. In a specific study of indoloquinoxaline derivatives, compounds such as 1,4-dibutoxy-6H-indolo[2,3-b]quinoxaline selectively sensitized P-glycoprotein (Pgp)-overexpressing NCI/ADR cells to vinblastine, actinomycin D, Taxol, and doxorubicin at concentrations as low as 0.25 μM, without affecting MRP1-overexpressing or non-Pgp-expressing cells [2]. This transporter selectivity (Pgp vs. MRP1 discrimination) is a pharmacologically valuable feature within the class. The target compound, bearing the lipophilic 2-pentyloxybenzyl and 7-methyl substitutions, occupies a region of chemical space predicted to engage the Pgp-binding pharmacophore while maintaining the DNA-intercalating capacity of the indoloquinoxaline core [1][2].

Multidrug resistance P-glycoprotein MDR reversal Topoisomerase II Chemosensitization

Absence of Halogen Substitution: Differentiation from 9-Chloro-6-[2-(pentyloxy)benzyl] Analog in Toxicity and Metabolic Profile

The target compound (C27H27N3O) contains no halogen atoms, distinguishing it from the closely related 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline (C26H24ClN3O, MW 429.9 g/mol) . While both compounds share the 2-pentyloxybenzyl substitution at N(6), the 9-chloro analog introduces a halogen that may undergo reductive dehalogenation via CYP450 enzymes, a metabolic pathway associated with potential toxicity . The halogen-free nature of the target compound eliminates this metabolic liability, which is a meaningful consideration for in vivo studies where metabolite-mediated toxicity could confound pharmacodynamic readouts. The presence of the 7-methyl group in the target compound further differentiates it metabolically from the 9-chloro analog, which lacks methyl substitution on the indole ring .

Halogen-free Toxicity Metabolic fate Drug design Chemical series

Recommended Research and Procurement Application Scenarios for 7-Methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline


DNA Intercalation and Thermal Stabilization Studies in GC-Rich Sequences

The target compound is optimally suited for DNA thermal denaturation (UV melting) studies investigating the effect of ortho-alkoxybenzyl side-chain orientation on duplex stabilization of GC-rich minor groove sequences. As established in the class-level evidence, the thermal stability of indoloquinoxaline-DNA complexes depends on side-chain orientation toward the GC-rich minor groove . Researchers should design comparative ΔTm experiments pitting the 2-pentyloxy (ortho) isomer against the 4-pentyloxy (para) isomer [1] using oligonucleotides with defined GC content (e.g., poly(dG-dC)₂ or c-Myc promoter G-quadruplex sequences), as this represents a directly testable SAR hypothesis for which both isomers are commercially available.

Intracellular Accumulation and P-Glycoprotein Modulation Assays

Given the extreme lipophilicity (logP 7.78, logSw -7.33) and the class-level evidence for Pgp-selective MDR modulation at sub-micromolar concentrations [1], this compound is a strong candidate for intracellular accumulation studies in Pgp-overexpressing cell lines (e.g., NCI/ADR, KB-V1). Experimental designs should compare the target compound's ability to sensitize Pgp-overexpressing cells to vinblastine or doxorubicin relative to the less lipophilic 1,4-dibutoxy-indoloquinoxaline reference compound [1]. Special attention must be paid to formulation: DMSO stock solutions should be prepared at ≥10 mM and aqueous dilution should not exceed 0.1% final DMSO concentration without solubility-confirming pre-experiments, due to the compound's extremely low predicted aqueous solubility .

Halogen-Free Chemical Probe for In Vivo Target Engagement Studies

The halogen-free structure of the target compound (C27H27N3O, no F, Cl, Br, I) positions it as a preferred chemical probe for in vivo target engagement studies where metabolite-mediated toxicity from reductive dehalogenation must be minimized. For research programs comparing indoloquinoxaline-based DNA intercalators, the target compound's 7-methyl substitution [2] provides additional differentiation from the 9-chloro-6-[2-(pentyloxy)benzyl] analog [1], enabling a cleaner comparison of pharmacodynamic endpoints (e.g., γ-H2AX foci formation, cell cycle arrest) without confounding halogen-dependent toxicity in murine xenograft models.

Structure-Activity Relationship (SAR) Expansion Library Anchor Compound

The target compound represents a strategic anchor point for SAR library expansion around the N(6)-benzyl-7-methyl-indolo[2,3-b]quinoxaline chemotype. Its unique combination of ortho-pentyloxybenzyl substitution and 7-methyl regiospecificity [2] provides a scaffold diversification point that is distinct from commonly explored 9-substituted or para-alkoxybenzyl series. Medicinal chemistry teams can use this compound as a synthetic intermediate for further N(6) modification via the benzylic position or for electrophilic aromatic substitution on the activated indole ring, enabling systematic exploration of the chemical space between the 7-methyl/2-pentyloxybenzyl and 9-methyl/4-pentyloxybenzyl quadrants [1][2].

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